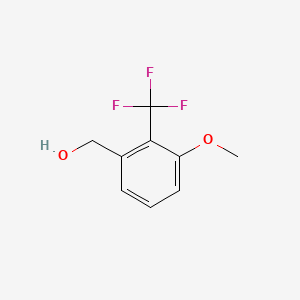

3-Methoxy-2-(trifluoromethyl)benzyl alcohol

Description

Chemical Significance and Research Context

3-Methoxy-2-(trifluoromethyl)benzyl alcohol occupies a pivotal position within the broader landscape of organofluorine chemistry due to its distinctive molecular architecture and versatile reactivity profile. The compound's significance stems from the strategic placement of the trifluoromethyl group adjacent to both methoxy and benzyl alcohol functionalities, creating a molecule with unique electronic and steric properties that are highly valued in synthetic chemistry. Research applications of this compound span multiple domains, with particular emphasis on its role as a pharmaceutical intermediate where its trifluoromethyl group enhances biological activity and selectivity. The incorporation of fluorine atoms into organic molecules has become increasingly important in drug development, as fluorinated compounds often exhibit improved metabolic stability, enhanced bioavailability, and modified pharmacokinetic properties.

The compound demonstrates exceptional utility in the synthesis of fluorinated pharmaceuticals, particularly those targeting neurological disorders, where the trifluoromethyl group contributes to enhanced biological activity and selectivity. Material science applications have also emerged as a significant area of research, with the compound being utilized in the formulation of advanced materials such as coatings and polymers, where its fluorinated structure contributes to improved thermal stability and chemical resistance. The molecular weight of 206.162 grams per mole and density of 1.3±0.1 grams per cubic centimeter reflect the substantial influence of the trifluoromethyl substituent on the compound's physical properties. Contemporary research has established that the compound serves as a valuable reagent in organic chemistry for creating complex molecules, enabling researchers to explore new chemical pathways and develop innovative synthetic methodologies.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which has experienced remarkable growth over the past several decades. The strategic introduction of fluorine-containing functional groups into organic molecules emerged from the recognition that fluorine substitution could dramatically alter molecular properties while maintaining structural integrity. The development of this specific compound represents part of a larger trend toward creating fluorine-containing building blocks that could serve as versatile synthetic intermediates for pharmaceutical and materials applications. The trifluoromethyl group, in particular, has become one of the most sought-after functional groups in medicinal chemistry due to its ability to enhance drug properties without significantly altering molecular size.

The discovery and synthesis of benzyl alcohol derivatives containing trifluoromethyl substituents arose from systematic efforts to develop new classes of fluorinated aromatic compounds with enhanced properties. The incorporation of methoxy functionality alongside the trifluoromethyl group reflects sophisticated synthetic strategies aimed at creating molecules with multiple reactive sites for further derivatization. Historical synthetic approaches to similar compounds involved various methodologies, including reactions with organometallic reagents and specialized fluorinating agents, demonstrating the evolution of synthetic techniques in organofluorine chemistry. The compound's emergence as a commercially available synthetic intermediate represents the culmination of decades of research into efficient synthetic methodologies for complex fluorinated molecules.

The historical context of this compound's development is further enriched by the broader recognition that approximately twenty percent of pharmaceuticals and fifty percent of agrochemicals contain one or more fluorine atoms, highlighting the strategic importance of developing reliable synthetic access to fluorinated building blocks. The evolution from laboratory curiosity to commercially significant synthetic intermediate reflects the maturation of organofluorine chemistry as a distinct and vital subdiscipline within organic chemistry. This historical trajectory underscores the compound's significance as both a product of sophisticated synthetic methodology and a enabler of future chemical innovations.

Position in Contemporary Organofluorine Chemistry

This compound occupies a distinctive position within contemporary organofluorine chemistry as both a representative example of advanced fluorinated building blocks and a practical synthetic intermediate for cutting-edge applications. The compound exemplifies the current trend toward developing fluorine-containing molecules that combine multiple functional groups to maximize synthetic versatility and application potential. Contemporary organofluorine chemistry has evolved to embrace the strategic use of fluorinated building blocks that can serve multiple roles in complex synthetic sequences, and this compound represents an excellent example of such multifunctional design principles.

The position of this compound in modern organofluorine chemistry is particularly significant given the current emphasis on developing sustainable and efficient synthetic methodologies for fluorinated compounds. Recent advances in organofluorine chemistry have focused on creating new reagents and reactions that enable the introduction of fluorine-containing groups under mild conditions with high selectivity. The compound's role as a synthetic intermediate in pharmaceutical development aligns with contemporary trends toward developing more efficient synthetic routes to complex fluorinated pharmaceuticals, particularly those designed to treat neurological disorders where fluorine substitution can provide significant therapeutic advantages.

Contemporary research applications of this compound extend beyond traditional pharmaceutical synthesis to encompass advanced materials science, where fluorinated compounds are increasingly valued for their unique properties. The compound's utility in the development of polymers with enhanced thermal and chemical resistance positions it at the forefront of materials innovation. Modern organofluorine chemistry has recognized the importance of developing fluorinated building blocks that can serve as platforms for creating next-generation materials with tailored properties. The strategic combination of methoxy, trifluoromethyl, and benzyl alcohol functionalities in a single molecule represents the sophisticated molecular design principles that characterize contemporary organofluorine chemistry.

The fundamental understanding of organofluorine chemistry has been enhanced by recognition that the carbon-fluorine bond represents one of the strongest covalent single bonds in organic chemistry, with the highly electronegative fluorine atom creating significant electronic effects that influence molecular behavior. This fundamental understanding provides the theoretical foundation for appreciating why compounds like this compound exhibit their distinctive properties and synthetic utility. The polarized nature of the carbon-fluorine bond, characterized by significant electrostatic attraction between polarized carbon and fluorine atoms, contributes to the enhanced stability and unique reactivity patterns observed in fluorinated compounds. Contemporary organofluorine chemistry continues to build upon these fundamental principles to develop increasingly sophisticated fluorinated molecules with precisely tailored properties for specific applications.

Properties

IUPAC Name |

[3-methoxy-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIRVPLLKYZKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure and Characteristics

- IUPAC Name: this compound

- CAS Number: 1261750-58-6

- Molecular Formula: C9H10F3O2

- Molecular Weight: 208.17 g/mol

The compound features a methoxy group and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that compounds with trifluoromethyl groups can enhance antimicrobial properties, potentially through increased lipophilicity and membrane permeability.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases.

The biological activity of this compound is thought to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity: The trifluoromethyl group may interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Receptor Modulation: The compound may act as a modulator for certain receptors involved in cell signaling pathways related to cancer and inflammation.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level (IC50) | Target |

|---|---|---|

| This compound | 15 µM | Breast cancer cell line (MCF7) |

| Derivative A (with additional halogen) | 8 µM | Prostate cancer cell line (PC3) |

| Derivative B (without methoxy group) | >50 µM | Non-specific |

Case Studies

Case Study 1: Anticancer Activity

A study published by the American Chemical Society explored the effects of various benzyl alcohol derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of approximately 15 µM. This suggests potential as a lead compound for further development in anticancer therapies .

Case Study 2: Neuroprotection

Research conducted on neuroprotective effects demonstrated that derivatives of this compound could reduce oxidative stress in neuronal cells. In vitro assays showed a reduction in apoptosis markers when treated with the compound, indicating its potential role in protecting against neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. For instance, 3-Methoxy-2-(trifluoromethyl)benzyl alcohol has been studied for its potential as an inhibitor of cancer cell proliferation. A notable study demonstrated its efficacy in reducing the viability of certain cancer cell lines through apoptosis induction mechanisms.

| Study Reference | Findings |

|---|---|

| Demonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range. |

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. In vitro studies have suggested that it may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Agrochemicals

This compound serves as an intermediate in the synthesis of various agrochemical products. Its unique trifluoromethyl group enhances the lipophilicity of molecules, which can improve their effectiveness as pesticides and herbicides.

| Application | Description |

|---|---|

| Synthesis of Herbicides | Used as a building block for developing selective herbicides that target specific weed species without harming crops. |

| Pesticide Development | Contributes to the formulation of pesticides with improved stability and efficacy against pests. |

Materials Science

In materials science, this compound has been explored for its role in developing advanced materials with specific properties, such as increased thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymers has shown promise in enhancing their performance characteristics.

| Material Type | Enhancement |

|---|---|

| Polymers | Increased thermal stability and reduced flammability when incorporated into polymer matrices. |

| Coatings | Development of coatings with superior chemical resistance for industrial applications. |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on breast cancer cells. The results showed a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for further development.

Case Study 2: Agrochemical Synthesis

A patent application detailed a novel synthesis route for herbicides using this compound as an intermediate. The process demonstrated improved yields and reduced environmental impact compared to traditional methods.

Comparison with Similar Compounds

Positional Isomers

3-Methoxy-4-(trifluoromethyl)benzyl alcohol

- CAS: 276861-64-4 (same as the target compound, indicating a possible error in nomenclature or isomer distinction in literature).

- Substituents : Methoxy at 3-position, trifluoromethyl at 4-position.

- Reactivity : The para-trifluoromethyl group reduces steric hindrance compared to the ortho-substituted target compound. In oxidation reactions, para-substituted analogs like 4-(trifluoromethyl)benzyl alcohol (CAS: 350-65-4) achieve >95% conversion to aldehydes under catalytic conditions, whereas ortho-substituted analogs (e.g., 2-fluorobenzyl alcohol) show reduced yields (82%) due to steric effects .

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

- Substituents : Fluoro at 4-position, trifluoromethyl at 3-position.

- Electronic Effects : The electron-withdrawing fluorine enhances the deactivating effect of the trifluoromethyl group, further reducing reactivity in etherification reactions. This contrasts with the target compound, where the methoxy group partially counterbalances the electron-withdrawing trifluoromethyl group .

Functional Group Variants

3-Methoxybenzyl Alcohol (CAS: 6971-51-3)

4-(Trifluoromethyl)benzyl Alcohol (CAS: 350-65-4)

Halogen-Substituted Analogs

2-Iodo-5-(trifluoromethyl)benzyl Alcohol (CAS: 702641-05-2)

3,4,5-Trifluorobenzyl Alcohol (CAS: 220227-37-2)

- Substituents : Fluoro at 3, 4, and 5 positions.

- Electronic Profile : Triple fluorine substitution creates a highly electron-deficient ring, making this compound less reactive in nucleophilic substitutions than the target compound .

Data Tables

Table 1: Structural and Physical Properties

*Note: Potential isomer ambiguity in CAS numbering.

Table 2: Reactivity in Oxidation Reactions

*Estimated based on analogous substrates.

Research Findings

- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature dominates in the target compound, but the methoxy group mitigates ring deactivation, enabling moderate reactivity in cross-coupling reactions .

- Steric Considerations : Ortho-substituted analogs (e.g., 2-CF₃) exhibit reduced catalytic activity compared to para-substituted derivatives due to hindered coordination on catalyst surfaces .

- Chiral Recognition: The target compound’s methoxy group enhances chiral discrimination in NMR-based assays compared to non-methoxy analogs like α-(trifluoromethyl)benzyl alcohol .

Preparation Methods

Reaction Scheme:

- React trifluoromethyl halogen benzyl (Z = Cl, Br, or I) with sodium acetate in a fatty alcohol solvent (C12-C18) at 50–200 °C for 10–48 hours.

- Post-reaction, the mixture is cooled and filtered to remove inorganic salts.

- The filtrate undergoes air distillation to recover solvent and then vacuum distillation under 0.002–0.005 MPa to isolate the target benzyl alcohol.

Reaction Conditions and Results:

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | Fatty alcohols (C12-C18) | E.g., dodecanol, tetradecanol |

| Temperature | 120–160 °C preferred | Reaction time 12–48 hours |

| Molar ratio (Halogen benzyl : NaOAc) | 1 : 1–10 (preferably 1 : 1.2–3) | Ensures complete conversion |

| Pressure (vacuum distillation) | 0.002–0.005 MPa | For product isolation |

| Product purity | 99.0–99.5% | High purity suitable for industrial use |

| Yield | 91.5–98% | High productive rate |

Representative Examples:

| Halogen Precursor | Temp (°C) | Time (h) | Product Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| m-Trifluoromethyl benzyl chloride | 160 | 12 | 98 | 99.5 | Complete conversion by GC |

| m-Trifluoromethyl benzyl bromide | 140 | 16 | 94 | 99.3 | Slightly lower yield |

| m-Trifluoromethyl benzyl iodide | 120 | 20 | 91.5 | 99.0 | Longer reaction time required |

This method is noted for its simplicity, safety, environmental friendliness, and suitability for scale-up due to solvent recycling and minimal waste generation.

Supporting Research and Analytical Methods

Research on related benzyl halides and benzyl alcohols provides insights into substrate preparation and functionalization:

- Copper-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to functionalize benzyl halides, including trifluoromethyl-substituted derivatives, indicating the synthetic versatility of these intermediates.

- Analytical techniques such as gas chromatography (GC) for conversion monitoring, nuclear magnetic resonance (NMR) for structural confirmation, and vacuum distillation for purification are standard in these syntheses.

Summary Table: Comparison of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2-(trifluoromethyl)benzyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a benzyl alcohol precursor (e.g., 3-methoxybenzyl alcohol) and introduce the trifluoromethyl group via Cu-catalyzed dehydroxylative trifluoromethylation using reagents like methyl trifluorosulfonyldifluoroacetate (Chen’s reagent) in DMF at 80°C .

- Step 2 : Optimize regioselectivity by leveraging electron-donating methoxy groups, which enhance reactivity at the ortho position. Electron-rich substrates typically yield higher trifluoromethylation efficiency .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (¹H/¹³C) and LC-MS.

- Key Considerations : Avoid aryl iodides (risk of C–I bond trifluoromethylation) and alkyl alcohols (low reactivity under standard conditions) .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the benzyl alcohol –CH2OH group (~4.6 ppm, singlet) and methoxy (–OCH3) at ~3.8 ppm. The trifluoromethyl (–CF3) group causes splitting in adjacent aromatic protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Look for –CF3 at ~122 ppm (q, J = 285 Hz) and methoxy carbon at ~55 ppm. The aromatic carbons adjacent to –CF3 will show deshielding .

- IR : Confirm –OH stretch (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹). Compare with analogs like 4-(trifluoromethyl)benzyl alcohol .

- Validation : Cross-reference with computational predictions (DFT) for chemical shifts to resolve ambiguities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the stability and reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Electronic Analysis :

- The methoxy group (–OCH3) is electron-donating, activating the aromatic ring for electrophilic attacks but destabilizing the benzyl alcohol’s conjugate base.

- The trifluoromethyl group (–CF3) is electron-withdrawing, increasing acidity of the –OH group (pKa ~12–14, similar to p-nitrobenzyl alcohol) .

- Experimental Design :

- Perform kinetic studies using varying bases (e.g., NaH, KOH) to measure deprotonation rates.

- Compare reactivity with analogs (e.g., 4-(trifluoromethyl)benzyl alcohol) to isolate substituent effects .

Q. What strategies resolve contradictions in reported spectroscopic data for trifluoromethyl-substituted benzyl alcohols?

- Methodological Answer :

- Data Reconciliation :

- Compile NMR/IR data from multiple sources (e.g., PubChem, NIST Chemistry WebBook) .

- Use deuterated solvents (CDCl3, DMSO-d6) to eliminate solvent shift variability.

- Perform 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC can link –CF3 to adjacent aromatic protons .

- Case Study : If –OH proton integration is inconsistent, check for hydrogen bonding or sample hydration. Dry samples over molecular sieves and reacquire spectra .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Tools :

- Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Prioritize oxidation sites (e.g., benzylic –CH2OH) .

- Perform DFT calculations (Gaussian 09) to estimate bond dissociation energies (BDEs) for –OH and –CF3 groups, predicting metabolic stability .

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Monitor metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.